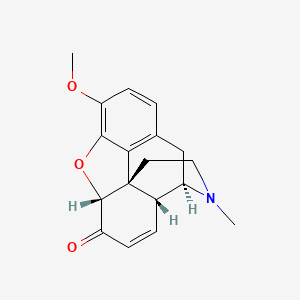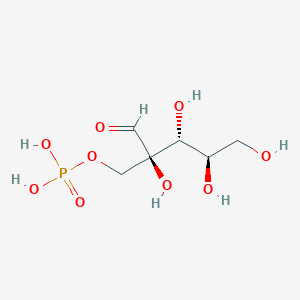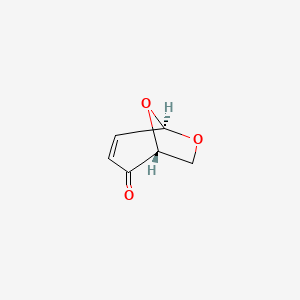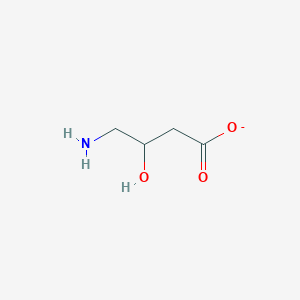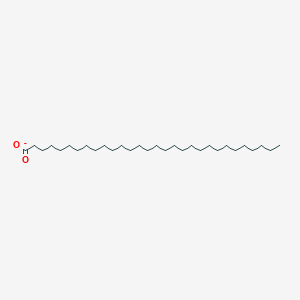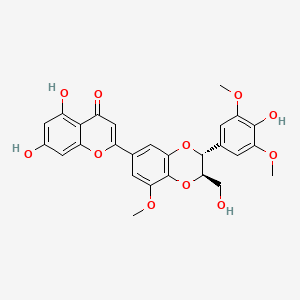
Palstatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palstatin is a natural product found in Epimedium sagittatum with data available.
Aplicaciones Científicas De Investigación
Total Synthesis of Palstatin
Palstatin's total synthesis was achieved from commercially available compounds. Key steps in this synthesis included SeO2 promoted oxidative cyclization and Ag2O catalyzed oxidative coupling reactions, demonstrating the feasibility of synthesizing this compound in a laboratory setting (Feng, Wang, & Cao, 2006).
Isolation and Structure Analysis
Palstatin was isolated from the leaves of Hymenaea palustris Ducke. This isolation led to the discovery of its structure as a new flavonolignan and identified its role as a cancer cell growth inhibitor. Additionally, it showed inhibitory effects on pathogenic bacteria like Enterococcus faecalis and Neisseria gonorrhoeae (Pettit et al., 2003).
Therapeutic Potential in Muscular Dystrophy
Research on protease inhibitors like palstatin indicated their potential to delay muscle tissue degeneration in diseases like muscular dystrophy. This points towards palstatin's potential therapeutic value in treating such disorders (Stracher, McGowan, & Shafiq, 1978).
Anticancer Properties
Palstatin has been associated with anticancer properties. The bryostatins, which include palstatin, have shown potential in cancer therapy, particularly due to their ability to modulate protein kinase C (PKC). Bryostatin, closely related to palstatin, has been researched for its potent antitumor-promoting capabilities and as a promising anticancer drug (Pettit, Herald, & Hogan, 2002).
Proteasome Inhibition
Palstatin, along with related compounds, has been found to inhibit the proteolytic activity of the human 20S proteasome. This inhibition could explain the cytotoxic and immunosuppressive properties observed in various studies, highlighting palstatin's potential in developing new therapeutic strategies (Lansdell et al., 2012).
Influence on Periodontal Disease and Repair
Palstatin has been studied for its effects on periodontal disease and repair in rats. It significantly inhibited inflammatory markers and suppressed collagen degradation in periodontal tissues. This research suggests palstatin's role in modulating the host response in chronic periodontal disease (Spolidorio et al., 2014).
Propiedades
Nombre del producto |
Palstatin |
|---|---|
Fórmula molecular |
C27H24O11 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl]chromen-4-one |
InChI |
InChI=1S/C27H24O11/c1-33-19-6-13(7-20(34-2)25(19)32)26-23(11-28)38-27-21(35-3)4-12(5-22(27)37-26)17-10-16(31)24-15(30)8-14(29)9-18(24)36-17/h4-10,23,26,28-30,32H,11H2,1-3H3/t23-,26-/m1/s1 |
Clave InChI |
KIEFQALNZCXSHH-ZEQKJWHPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO |
Sinónimos |
palstatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
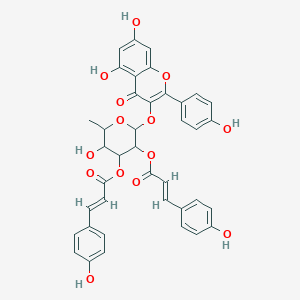
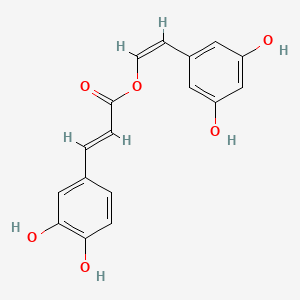
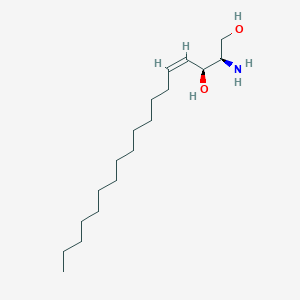
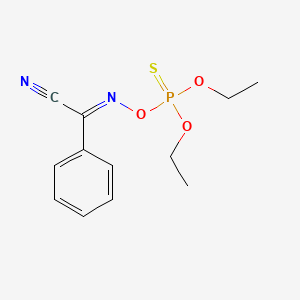
![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)
